

# what is the CAS number for 2,2-diphenylpropane

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## Compound of Interest

Compound Name: 2,2-Diphenylpropane

Cat. No.: B1583060

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An In-Depth Technical Guide to **2,2-Diphenylpropane** for Researchers and Scientists

## Abstract

This technical guide provides a comprehensive overview of **2,2-diphenylpropane** (CAS No. 778-22-3), a key aromatic hydrocarbon utilized in specialized chemical synthesis. The document details its chemical identity, physicochemical properties, a common synthesis methodology, and its applications as a versatile organic building block. Emphasis is placed on providing researchers, scientists, and drug development professionals with the technical data and safety protocols necessary for its effective and safe utilization in a laboratory setting. While not a therapeutic agent itself, its structural motif is relevant to the broader field of medicinal chemistry.

## Chemical Identity and Physicochemical Properties

**2,2-Diphenylpropane** is an organic compound characterized by a propane backbone with two phenyl group substituents attached to the central carbon atom. Its unique gem-diphenyl structure imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis.

## Identifiers

The primary and most unambiguous identifier for this compound is its CAS Number.

Identifier	Value	Source
CAS Number	778-22-3	<a href="#">[1]</a>
EC Number	212-292-9	
Beilstein/REAXYS No.	2041894	
PubChem Substance ID	24893628	
IUPAC Name	2-phenylpropan-2-ylbenzene	
Synonyms	(1-Methyl-1-phenylethyl)benzene, Cumylbenzene	<a href="#">[2]</a>

## Physicochemical Data

The physical and chemical properties of **2,2-diphenylpropane** are summarized below. It exists as a solid at room temperature with a relatively low melting point and a high boiling point, characteristic of aromatic hydrocarbons of its molecular weight.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>16</sub>	<a href="#">[1]</a>
Molecular Weight	196.29 g/mol	<a href="#">[1]</a>
Physical Form	Solid / Liquid	
Melting Point	26-28 °C (lit.)	<a href="#">[3]</a>
Boiling Point	282 °C (lit.)	<a href="#">[3]</a>
Density	0.992 g/mL at 25 °C (lit.)	<a href="#">[3]</a>
Refractive Index (n <sub>20/D</sub> )	1.57 (lit.)	<a href="#">[3]</a>

## Chemical Structure and Representations

The structure of **2,2-diphenylpropane** is defined by a central quaternary carbon atom bonded to two methyl groups and two phenyl rings.

Caption: Chemical structure of **2,2-diphenylpropane**.

SMILES: CC(C)(c1ccccc1)c2ccccc2 InChI: 1S/C15H16/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

## Synthesis and Mechanistic Considerations

The synthesis of **2,2-diphenylpropane** is classically achieved via a Friedel-Crafts alkylation reaction.<sup>[4][5]</sup> This electrophilic aromatic substitution method allows for the formation of the carbon-carbon bonds between the aromatic rings and the propane backbone.

### Friedel-Crafts Alkylation Protocol

The reaction involves treating benzene with a suitable three-carbon electrophile precursor in the presence of a strong Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ) or ferric chloride ( $\text{FeCl}_3$ ).<sup>[6][7]</sup> A common precursor for the propyl-2-yl cation is 2,2-dichloropropane.

Overall Reaction:  $2 \text{C}_6\text{H}_6 + \text{CH}_3\text{CCl}_2\text{CH}_3 + \text{AlCl}_3 \rightarrow (\text{C}_6\text{H}_5)_2\text{C}(\text{CH}_3)_2 + 2 \text{HCl}$

Step-by-Step Methodology:

- **Catalyst Activation:** In an anhydrous solvent like dichloromethane, the Lewis acid (e.g.,  $\text{AlCl}_3$ ) activates the alkyl halide (2,2-dichloropropane) by coordinating with a chlorine atom. This polarization weakens the C-Cl bond and facilitates the formation of a carbocation electrophile.
- **Electrophilic Attack:** The electron-rich  $\pi$ -system of the benzene ring acts as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.<sup>[8]</sup>
- **Re-aromatization:** A base (such as the  $\text{AlCl}_4^-$  complex formed in step 1) abstracts a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
- **Second Alkylation:** The process is repeated as the second C-Cl bond on the intermediate is activated by the Lewis acid, leading to a second Friedel-Crafts alkylation on another

molecule of benzene to yield the final **2,2-diphenylpropane** product.



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Caption: Workflow for the synthesis of **2,2-diphenylpropane**.

Causality and Experimental Choices:

- **Anhydrous Conditions:** The use of an anhydrous solvent and reagents is critical. Lewis acid catalysts like AlCl<sub>3</sub> react vigorously with water, which would deactivate the catalyst and inhibit the reaction.
- **Catalyst Choice:** Strong Lewis acids are required to generate the carbocation from the alkyl halide.<sup>[4]</sup>
- **Substrate Limitations:** A key limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements.<sup>[8]</sup> However, in this specific synthesis, the tertiary carbocation formed from 2,2-dichloropropane is relatively stable, minimizing the risk of rearrangement.

## Applications in Research and Development

**2,2-Diphenylpropane** is primarily utilized as a chemical intermediate and a structural building block in organic synthesis. Its applications stem from the rigid, well-defined three-dimensional structure provided by the gem-diphenyl group.

- **Polymer Chemistry:** Derivatives of **2,2-diphenylpropane**, such as Bisphenol A (4,4'-(propane-2,2-diyl)diphenol), are foundational monomers in the production of high-

performance polymers like polycarbonates and epoxy resins. While **2,2-diphenylpropane** is the parent hydrocarbon, its functionalized analogues are of immense industrial importance.

- **Organic Synthesis:** In a research context, it serves as a starting material for creating more complex molecules. The phenyl rings can be functionalized through electrophilic substitution reactions, and the methyl groups can potentially be modified to introduce further complexity.
- **Fragment-Based Drug Discovery:** For drug development professionals, the diphenylpropane scaffold can be considered a "fragment" or core structure. The gem-diphenyl motif is found in various biologically active molecules. Its role is often to provide a rigid anchor that correctly orients other functional groups for interaction with a biological target, such as a protein or enzyme. While **2,2-diphenylpropane** itself is not a drug, its structure is a useful starting point for designing new lead compounds.[\[9\]](#)
- **Material Science:** The compound has been noted for its potential use as a battery additive, likely leveraging its electrochemical stability and aromatic properties.[\[6\]](#)

## Analytical Data and Characterization

The identity and purity of **2,2-diphenylpropane** are confirmed using standard analytical techniques.

- **Mass Spectrometry (MS):** GC-MS analysis would show a molecular ion peak corresponding to its molecular weight (196.29 g/mol).[\[10\]](#) The fragmentation pattern would be characteristic of the loss of methyl and phenyl groups.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: The proton NMR spectrum would be expected to show a singlet for the six equivalent protons of the two methyl groups and a multiplet in the aromatic region (around 7-7.5 ppm) for the ten protons of the two phenyl rings.
  - <sup>13</sup>C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon, the methyl carbons, and the different carbons of the phenyl rings.
- **Infrared (IR) Spectroscopy:** The IR spectrum would display characteristic absorption bands for C-H stretching from the aromatic rings and aliphatic methyl groups, as well as C=C

stretching from the aromatic rings.

Spectroscopic data for **2,2-diphenylpropane** and related compounds can be found in comprehensive databases such as SpectraBase and PubChem.[\[10\]](#)[\[11\]](#)

## Safety, Handling, and Storage

Proper handling of **2,2-diphenylpropane** is essential to ensure laboratory safety. The following information is derived from typical Safety Data Sheets (SDS).

### Hazard Identification

The substance is not classified as hazardous according to Regulation (EC) No 1272/2008, but standard laboratory precautions should always be observed.

### Personal Protective Equipment (PPE)

- **Eye/Face Protection:** Wear safety glasses with side-shields or chemical goggles.
- **Skin Protection:** Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.
- **Respiratory Protection:** Use in a well-ventilated area. If dust or vapors are generated, a NIOSH-approved respirator may be necessary.

### Handling and Storage

- **Handling:** Avoid contact with skin and eyes. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. The storage class is typically 11 for combustible solids.

### First Aid Measures

- **Inhalation:** Move to fresh air. If symptoms persist, seek medical attention.
- **Skin Contact:** Wash off with soap and plenty of water.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
- Ingestion: If symptoms persist, consult a doctor.

## Conclusion

**2,2-Diphenylpropane**, identified by CAS number 778-22-3, is a valuable compound in the field of chemical synthesis. Its preparation via Friedel-Crafts alkylation is a classic example of electrophilic aromatic substitution. While its direct applications in drug development are limited, its role as a structural building block for creating more complex and potentially bioactive molecules is significant. A thorough understanding of its properties, synthesis, and safety protocols allows researchers to effectively and safely leverage this versatile chemical intermediate in their work.

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